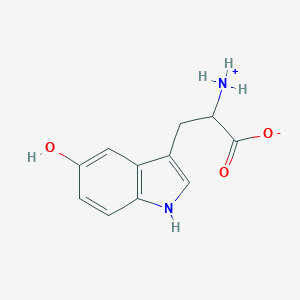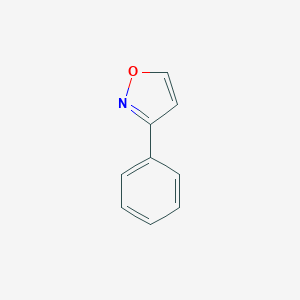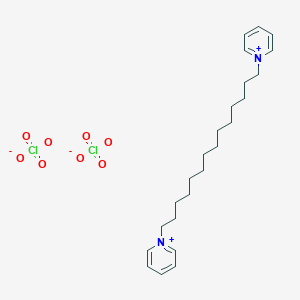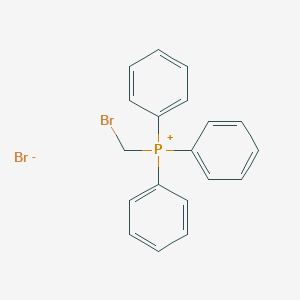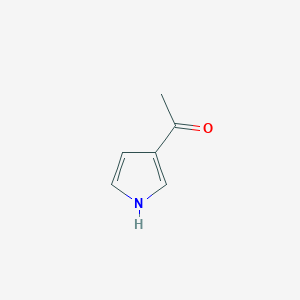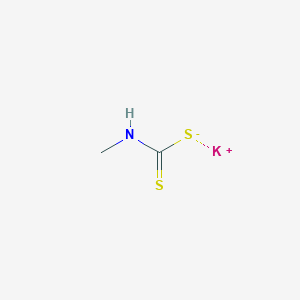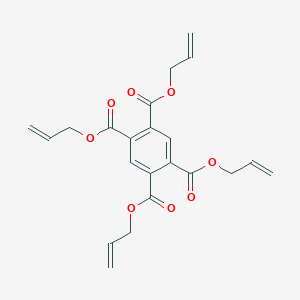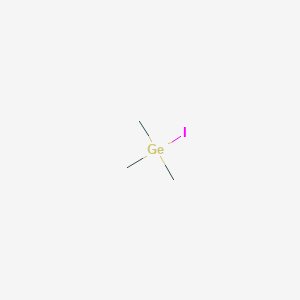
トリメチルゲルマニウムヨージド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylgermanium iodide is an organogermanium compound with the chemical formula (CH₃)₃GeI. It is a colorless to pale yellow liquid that is primarily used in organic synthesis and material science. The compound is known for its unique properties, including its ability to act as a precursor for various germanium-containing compounds.
科学的研究の応用
Trimethylgermanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds. It is also used in the study of germanium chemistry and its reactivity.
Material Science: Employed in the fabrication of germanium-containing materials, including semiconductors and optical materials.
Biology and Medicine: Investigated for its potential biological activity and therapeutic applications, although its use in medicine is still under research.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Trimethylgermanium iodide can be synthesized through the reaction of trimethylgermanium chloride with sodium iodide in anhydrous acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion:
(CH₃)₃GeCl + NaI → (CH₃)₃GeI + NaCl
Industrial Production Methods: In an industrial setting, the preparation of trimethylgermanium iodide may involve the use of larger-scale reactors and more efficient purification techniques. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled environments to prevent contamination.
Types of Reactions:
Substitution Reactions: Trimethylgermanium iodide can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form trimethylgermanium oxide or other higher oxidation state germanium compounds.
Reduction Reactions: Reduction of trimethylgermanium iodide can yield trimethylgermanium hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Trimethylgermanium hydroxide, trimethylgermanium alkoxides, trimethylgermanium amines.
Oxidation: Trimethylgermanium oxide.
Reduction: Trimethylgermanium hydride.
作用機序
The mechanism of action of trimethylgermanium iodide involves its ability to act as a source of germanium in various chemical reactions. The iodide ion can be readily displaced by nucleophiles, allowing the germanium atom to form new bonds with other atoms or groups. This reactivity is exploited in the synthesis of a wide range of germanium-containing compounds.
類似化合物との比較
- Trimethylgermanium chloride (CH₃)₃GeCl
- Trimethylgermanium bromide (CH₃)₃GeBr
- Trimethylgermanium hydride (CH₃)₃GeH
Comparison:
- Reactivity: Trimethylgermanium iodide is more reactive in nucleophilic substitution reactions compared to its chloride and bromide counterparts due to the weaker Ge-I bond.
- Applications: While all trimethylgermanium compounds are used as precursors in organogermanium chemistry, the iodide variant is preferred in reactions requiring a more reactive germanium source.
- Stability: Trimethylgermanium iodide is less stable than its chloride and bromide analogs, making it more suitable for reactions where rapid reactivity is desired.
Trimethylgermanium iodide stands out due to its high reactivity and versatility in various chemical processes, making it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
iodo(trimethyl)germane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9GeI/c1-4(2,3)5/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLWSIOBXYVXBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9GeI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370138 |
Source


|
| Record name | Trimethylgermanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-38-2 |
Source


|
| Record name | Trimethylgermanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylgermanium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Dibenzo[c,k]phenanthridine](/img/structure/B85689.png)
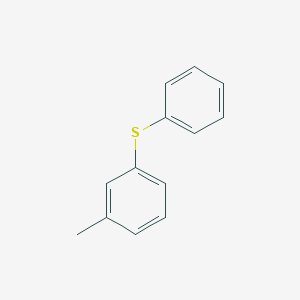
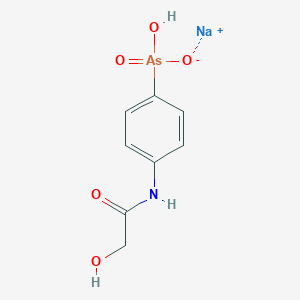
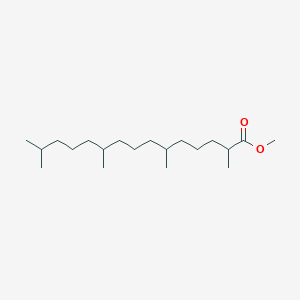
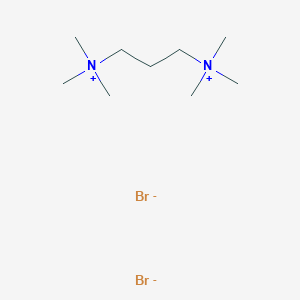
![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-](/img/structure/B85701.png)
![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)
